![molecular formula C36H58O9 B8085440 Momordicine II CAS No. 91590-75-9](/img/structure/B8085440.png)
Momordicine II
Overview
Description
Momordicine II is a cucurbitane-type triterpenoid glycoside found in the bitter melon (Momordica charantia), a plant belonging to the Cucurbitaceae family . This compound is known for its various pharmacological properties, including anti-diabetic, anti-obesity, and anti-cancer effects . This compound, along with other cucurbitane glycosides, contributes to the bitterness of the bitter melon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Momordicine II involves the extraction of bitter melon saponins, followed by purification processes . The extraction methods include hot water extraction, acid extraction, alkali extraction, ultrasonic extraction, enzyme extraction, and three-phase partitioning extraction . Each method affects the yield and purity of the compound differently.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from bitter melon using enzyme-assisted extraction methods. This method is preferred due to its high efficiency, convenient operation, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Momordicine II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities . These derivatives are often used in further pharmacological studies to explore their potential therapeutic applications.
Scientific Research Applications
Mechanism of Action
Momordicine II exerts its effects through multiple molecular targets and pathways . It activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating lipid metabolism and glucose homeostasis . Additionally, this compound modulates the expression of genes involved in lipophagy, a process that degrades lipid droplets in cells . This mechanism is mediated through the daf-16/FoxO1 and hlh-30/TFEB pathways .
Comparison with Similar Compounds
- Momordicine I
- Momordicoside K
- Momordicoside L
- Goyaglycosides (a, b, c, d, e, f, g, h)
- Karavilagenins (A, B, C)
Momordicine II stands out due to its potent anti-diabetic and anti-obesity effects, making it a promising candidate for further research and development in the field of metabolic disorders .
Biological Activity
Momordicine II is a triterpenoid compound derived from the bitter melon plant, Momordica charantia. It is part of a larger family of compounds known for their various biological activities, including antidiabetic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various health conditions, and relevant case studies.
Antidiabetic Effects
This compound has been shown to have significant antidiabetic properties. Research indicates that it stimulates insulin secretion, which can help manage blood glucose levels in diabetic patients. A study involving Caenorhabditis elegans demonstrated that this compound could regulate insulin resistance and potentially play a role in anti-obesity treatments by reducing lipid accumulation in these model organisms .
Cytotoxicity and Safety Profile
In terms of cytotoxicity, this compound exhibits milder effects compared to its isomer Momordicine I. A comparative study revealed that while Momordicine I was lethal to certain cell lines at concentrations above 10 µM, this compound maintained over 70% cell survival at concentrations ranging from 0.1 to 100 µM . This suggests that glycosylation reduces the cytotoxicity of this compound, making it a safer option for therapeutic applications.
Compound | GI50 (µM) | Cell Survival (%) at 20 µM |
---|---|---|
Momordicine I | <10 | <30 |
This compound | >100 | >70 |
Momordicine IV | >100 | >80 |
Anti-Inflammatory Properties
This compound has also been noted for its anti-inflammatory effects. It has been shown to reduce the expression of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) . This property is crucial for managing conditions characterized by chronic inflammation.
The biological activities of this compound are attributed to several mechanisms:
- Insulin Secretion Stimulation : Enhances insulin release from pancreatic cells.
- Reduction of Inflammatory Markers : Lowers levels of pro-inflammatory cytokines and other markers associated with inflammation.
- Modulation of Lipid Metabolism : Influences lipid metabolism pathways, contributing to weight management and diabetes control.
1. Antidiabetic Activity in Animal Models
A study highlighted the effect of oral administration of Momordica charantia extracts containing this compound on diabetic rats. The results showed a significant reduction in blood glucose levels, supporting its traditional use as an antidiabetic remedy .
2. Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of various momordicines on normal cell lines. This compound was found to be less toxic than its counterparts, indicating its potential as a therapeutic agent with a favorable safety profile .
3. Anti-Inflammatory Mechanism Exploration
Research involving RAW 264.7 macrophage cells demonstrated that treatment with this compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) and other inflammatory markers when exposed to LPS . This suggests that it may be beneficial in treating inflammatory diseases.
Properties
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-19(2)14-21(44-32-30(43)29(42)28(41)26(17-37)45-32)15-20(3)22-10-11-35(7)31-25(39)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21?,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYLDCDQWJYEPO-RMDIKJGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317784 | |
Record name | Momordicin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91590-75-9 | |
Record name | Momordicin II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91590-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Momordicin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.